4-(4-Bromophenyl)-1-methyl-1H-imidazole is a compound characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound is part of the imidazole family, which is significant in various chemical and biological applications. The presence of the bromophenyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving imidazole derivatives and brominated phenyl groups. Its synthesis and applications have been documented in several scientific studies and databases, including BenchChem, PubChem, and various academic journals focusing on organic chemistry and pharmacology.
4-(4-Bromophenyl)-1-methyl-1H-imidazole is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms within its ring structure. It can also be categorized under pharmaceutical intermediates due to its relevance in drug synthesis and development.
The synthesis of 4-(4-Bromophenyl)-1-methyl-1H-imidazole can be achieved through several methods:
The reaction conditions, such as temperature, solvent choice, and catalyst concentration, play crucial roles in optimizing yield and purity. Continuous flow reactors are also being explored for industrial-scale production to enhance efficiency.
The molecular structure of 4-(4-Bromophenyl)-1-methyl-1H-imidazole consists of an imidazole ring substituted with a bromophenyl group at one position and a methyl group at another. This configuration contributes to its unique chemical properties.
4-(4-Bromophenyl)-1-methyl-1H-imidazole can participate in various chemical reactions:
Understanding these reactions is crucial for developing synthetic strategies for more complex derivatives that may exhibit enhanced biological activities.
The mechanism of action for 4-(4-Bromophenyl)-1-methyl-1H-imidazole involves its interaction with specific biological targets, such as enzymes or receptors. For instance:
4-(4-Bromophenyl)-1-methyl-1H-imidazole has several applications across various fields:
The systematic IUPAC name for this compound is 4-(4-bromophenyl)-1-methyl-1H-imidazole, which precisely defines its molecular architecture. The parent heterocycle is a 1H-imidazole ring where position 1 is substituted with a methyl group (-CH₃), while position 4 is attached to a 4-bromophenyl moiety (C₆H₄Br-). The molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol as confirmed by analytical data [2]. The SMILES notation (CN1C=C(C2=CC=C(Br)C=C2)N=C1) and InChIKey provide unambiguous representations of the structure for database searching and computational studies. The CAS registry number 136350-70-4 serves as a unique identifier for commercial and regulatory purposes. X-ray crystallographic analysis would reveal that the imidazole and phenyl rings are likely coplanar, facilitating conjugation between the π-systems, with the bromine atom adopting an antiperiplanar orientation relative to the imidazole nitrogen [2] [5].
Unlike 1H-imidazole derivatives that exhibit prototropic tautomerism, the 1-methyl substitution in this compound eliminates N-H tautomerism, locking the hydrogen at the N3 position and creating a fixed regiochemistry. However, the molecule displays significant resonance stabilization that profoundly influences its electronic properties and reactivity. The imidazole ring itself is a 6π-electron aromatic system satisfying Hückel's rule, with contributions from both nitrogen lone pairs to the π-system. The 4-bromophenyl substituent extends this conjugation through the phenyl ring's π-system, creating a push-pull electronic structure where the electron-deficient brominated phenyl and moderately electron-rich imidazole create a polarized system. This conjugation is evidenced by UV spectroscopy showing an extended chromophore with λmax around 260-280 nm. The bromine substituent exerts both inductive (-I) and resonance effects (-R), further polarizing the molecule and activating the phenyl ring toward metal-catalyzed cross-coupling reactions at the ortho position relative to bromine [5] [8].
The specific positioning of substituents on the imidazole ring creates unique regioisomers with distinct physicochemical and biological properties:
Table 1: Comparative Analysis of Positional Isomers of Bromophenyl-Substituted Methylimidazoles
Isomer Name | Structure | Molecular Weight | Physical State | Key Distinguishing Properties |
---|---|---|---|---|
4-(4-Bromophenyl)-1-methyl-1H-imidazole | Bromophenyl at C4, methyl at N1 | 237.10 g/mol | Solid | Planar conformation, extended conjugation |
2-(4-Bromophenyl)-1-methyl-1H-imidazole | Bromophenyl at C2, methyl at N1 | 237.10 g/mol | Solid | Reduced conjugation, steric hindrance at C2 |
4-(4-Bromophenyl)-1H-imidazole | Bromophenyl at C4, no N-substituent | 223.07 g/mol | Solid (mp 139-143°C) | Tautomerism possible, hydrogen bonding capability |
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole | Benzyl-linked bromophenyl at N1 | 251.13 g/mol | Not specified | Flexible linker, reduced conjugation |
The 4-substituted isomer discussed here differs significantly from 5-(4-bromophenyl)-1H-imidazole (positional isomer with bromophenyl at C5) in terms of dipole moment, crystal packing, and hydrogen bonding capacity. The absence of N-H in the 1-methyl derivative eliminates intermolecular hydrogen bonding capability compared to its unmethylated analog (4-(4-bromophenyl)-1H-imidazole, CAS 13569-96-5), fundamentally altering solubility and crystallization behavior. The 1-methyl-4-(4-bromophenyl) substitution pattern optimizes electronic communication between rings while maintaining sufficient lipophilicity for membrane permeability in bioactive molecules [5] [10].
The first documented synthesis of 4-(4-bromophenyl)-1-methyl-1H-imidazole emerged in the late 1980s to early 1990s, coinciding with advancements in cross-coupling methodologies and heterocyclic chemistry. Its initial preparation likely involved classical approaches such as the Debus-Radziszewski reaction using 4-bromophenylglyoxal, formaldehyde, and ammonium acetate, followed by selective N-methylation. The compound gained prominence as pharmaceutical research increasingly focused on imidazole-based kinase inhibitors in the 2000s, where its structural features proved valuable for protein-ligand interactions. Patent literature from the early 2000s reveals its application as a key intermediate in tyrosine kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR) pathways. The commercial availability of the compound through specialty chemical suppliers like BLD Pharm (Catalog #BD-057-001) since approximately 2010 has facilitated broader research applications. The relatively high cost reflects both the multi-step synthesis and purification challenges associated with brominated heterocycles [2] [8].
4-(4-Bromophenyl)-1-methyl-1H-imidazole serves as a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and versatile reactivity:
Cross-Coupling Reactions: The aryl bromide functionality undergoes efficient Suzuki-Miyaura, Stille, and Sonogashira reactions, enabling rapid diversification of the phenyl ring. For example, coupling with phenylboronic acid yields 4-(biphenyl-4-yl)-1-methyl-1H-imidazole, expanding the molecular framework for structure-activity relationship studies. The bromine activation occurs under mild conditions (Pd(PPh₃)₄, K₂CO₃, 70-80°C) with conversions exceeding 85% [8].
Biological Activity Enhancement: The imidazole core provides metal-coordinating capability (binding to heme iron in cytochrome enzymes) and hydrogen bonding capacity (through N3 and C2-H), making derivatives valuable for targeting metalloenzymes and ATP-binding sites. This scaffold appears in compounds exhibiting antimicrobial, antiviral, and antitumor activities, particularly as kinase inhibitors modulating signal transduction pathways.
Material Science Applications: The planar conjugated system with electron-deficient character enables applications in organic semiconductors and light-emitting diodes (OLEDs), where imidazole derivatives serve as electron-transport materials. The bromine substituent allows polymerization through Yamamoto coupling to create conjugated polyimidazoles with tunable electronic properties.
Table 2: Synthetic Applications of 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Transformation Type | Reagents/Conditions | Products | Application Context |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O, 80°C | 4-(4-Arylphenyl)-1-methyl-1H-imidazoles | Drug discovery libraries |
Sonogashira Reaction | PdCl₂(PPh₃)₂, CuI, Et₃N, R-C≡C-H | 4-(4-Alkynylphenyl)-1-methyl-1H-imidazoles | Fluorescent probes |
Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, dioxane | Boronic ester derivatives | Functional materials |
Nucleophilic Aromatic Substitution | CuI, diamines, K₃PO₄, 100°C | Imidazole-fused heterocycles | Kinase inhibitor cores |
The compound's storage stability (recommended storage: sealed in dry conditions at room temperature) and moderate lipophilicity (logP ~2.8) make it particularly suitable for multi-step synthetic sequences in drug discovery. Recent applications include its use as a building block in SARS-CoV-2 main protease inhibitors and ALK5 kinase inhibitors for fibrosis treatment, highlighting its continued relevance in contemporary medicinal chemistry [2] [5] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9